N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATLWVSJANHADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392691 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878197-87-6 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine, also known as N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2]dioxaborolan-2-yl)phenyl]methanamine, 4-(N,N-Dimethylaminomethyl)phenylboronic Acid Pinacol Ester, or 4-((N,N-DIMETHYLAMINO)METHYL)PHENYLBORONIC ACID PINACOL ESTER, is primarily used as a reagent in the Suzuki-Miyaura coupling reaction. The primary targets of this compound are the organic groups involved in this reaction.
Mode of Action
In the Suzuki-Miyaura coupling reaction, Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine interacts with its targets through two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups. In the transmetalation step, the compound is transferred from boron to palladium.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine, is a key biochemical pathway in the synthesis of biaryls. The resulting biaryls can be used in various downstream applications, including the preparation of pharmaceuticals and fine chemicals.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis, especially at physiological ph, may impact its bioavailability.
Result of Action
The primary result of the action of Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine is the formation of biaryl compounds via the Suzuki-Miyaura coupling reaction. These biaryl compounds have wide applications in various fields, including pharmaceuticals and fine chemicals.
Action Environment
The efficacy and stability of Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH. Therefore, the action environment plays a crucial role in the compound’s overall performance.
Biological Activity
N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H24BNO2
- Molecular Weight : 262.16 g/mol
- CAS Number : 1036991-19-1
The compound features a dimethylamino group and a boron-containing moiety that is crucial for its biological activity. The presence of the boron atom often enhances the compound's reactivity and interaction with biological targets.
Research indicates that compounds with similar structures can interact with various biological pathways. For instance, studies have shown that boron-containing compounds can act as enzyme inhibitors or modulators of protein-protein interactions (PPIs). One notable target for such compounds is the Keap1-Nrf2 pathway, which is involved in cellular responses to oxidative stress.
Inhibition of Keap1-Nrf2 Interaction
A study highlighted the optimization of compounds that inhibit the Keap1-Nrf2 interaction, which is pivotal in regulating antioxidant responses in cells. The structural modifications in these compounds resulted in improved binding affinities and potencies against the Keap1 protein, suggesting a potential therapeutic application for managing oxidative stress-related diseases .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant inhibition of reactive oxygen species (ROS) production in vitro. |
| Study B | Enzyme Inhibition | Showed effective inhibition of specific enzymes linked to cancer progression. |
| Study C | Cellular Uptake | Investigated cellular permeability and observed moderate uptake in human cell lines. |
Case Studies
- Oxidative Stress Mitigation : A case study involving human neuroblastoma cells treated with N,N-dimethyl derivatives showed reduced levels of oxidative damage markers when compared to untreated controls. This suggests a protective role against oxidative stress .
- Anticancer Potential : Another study explored the effects of boron-containing compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's potential as an inhibitor of the protein kinase PfCLK3, which is crucial for the survival of the Plasmodium falciparum parasite responsible for malaria. The compound's structure allows it to effectively interfere with RNA splicing in the parasite, making it a candidate for developing new antimalarial drugs .
Arginase Inhibition
N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has been investigated for its ability to inhibit arginase enzymes. These enzymes play a significant role in the urea cycle and are implicated in various diseases. The compound demonstrated effective inhibition with IC50 values indicating its potential as a therapeutic agent .
Boron Chemistry
The presence of the boron moiety in this compound opens avenues for its use in Suzuki coupling reactions. This reaction is vital for forming carbon-carbon bonds in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals .
Synthesis of Novel Compounds
The compound serves as a building block in synthesizing other biologically active molecules. Its unique structure allows chemists to modify it further to enhance its biological activity or tailor it for specific applications .
Polymer Chemistry
The incorporation of the boron-containing group into polymers can enhance their properties, such as thermal stability and mechanical strength. Research indicates that compounds like this compound can be used to develop advanced materials with specialized functionalities .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pyridine-Based Analogs
- Example : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)-N,N-dimethylethanamine ().
- Impact : Enhanced solubility in polar solvents and modified reactivity in cross-coupling reactions due to pyridine’s directing effects .
Fluorinated Derivatives
- Example : 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine ().
- Key Differences : Fluorine substitution at the ortho position increases metabolic stability and electron-withdrawing effects.
- Impact : Improved resistance to oxidative degradation, making it suitable for in vivo applications like PET tracers .
Methoxy-Substituted Analogs
Variations in the Amine Substituent
Trimethylammonium Salts
- Example : N,N,N-Trimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanaminium Iodide ().
- Key Differences : Quaternary ammonium group increases water solubility and cationic character.
- Impact : Suitable for ionic interactions in biological systems or as a phase-transfer catalyst .
Hydrochloride Salts
Heterocyclic and Complex Derivatives
Indole-Containing Analogs
- Example : N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine ().
- Key Differences : Incorporates an indole moiety, enabling π-π stacking and hydrogen bonding.
- Impact: Potential use in kinase inhibitors or fluorescent probes due to indole’s photophysical properties .
Pyrazole Derivatives
Comparative Data Table
Preparation Methods
Transition-Metal-Catalyzed Borylation of Aryl Halides
- Starting Material: 4-bromo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline.
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF).
- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.
$$
\text{4-bromo-N,N-dimethylaniline} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline}
$$
- The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with B2pin2, and reductive elimination to form the arylboronate ester.
- Potassium acetate acts as a mild base to assist transmetallation.
- The reaction is highly selective for the para-substituted product due to the starting material.
Iridium-Catalyzed C–H Borylation
- Starting Material: N,N-dimethylaniline.
- Reagents: Bis(pinacolato)diboron (B2pin2).
- Catalyst: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands.
- Solvent: Cyclohexane or tetrahydrofuran (THF).
- Conditions: Mild heating (80–100 °C) under inert atmosphere.
- Direct borylation of the aromatic C–H bond at the para position relative to the dimethylamino group.
- This method avoids the need for pre-functionalized aryl halides.
- The reaction proceeds via iridium-catalyzed C–H activation and borylation.
Alternative Methods
- Lithiation followed by Borylation:
- Lithiation of N,N-dimethylaniline at the para position using n-butyllithium at low temperature.
- Quenching with trialkyl borate or pinacolborane to form the boronate ester.
- This method requires strict temperature control and anhydrous conditions.
Research Findings and Optimization Data
| Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 90 | 85–92 | High selectivity, scalable |
| Ir-catalyzed C–H borylation | [Ir(cod)(OMe)]2 | None | Cyclohexane | 80 | 70–80 | Direct C–H activation, no halide needed |
| Lithiation + borylation | None | n-BuLi | THF | -78 to 0 | 60–75 | Requires low temp, sensitive to moisture |
- The palladium-catalyzed borylation of aryl halides is the most commonly used and industrially relevant method due to its high yield and operational simplicity.
- Iridium-catalyzed C–H borylation offers a direct route but may have lower yields and requires more expensive catalysts.
- Lithiation methods are less favored due to harsh conditions and sensitivity.
Purification and Characterization
- The crude product is typically purified by column chromatography using silica gel.
- Characterization is performed by:
- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR to confirm boronate ester formation.
- Mass Spectrometry: To confirm molecular weight.
- Elemental Analysis: To verify purity.
- The compound is usually isolated as a colorless to pale yellow oil or solid.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Use |
|---|---|---|---|---|
| Pd-catalyzed borylation | High yield, well-established | Requires aryl halide precursor | 85–92 | Yes |
| Ir-catalyzed C–H borylation | Direct, no halide needed | Expensive catalyst, moderate yield | 70–80 | Limited |
| Lithiation + borylation | Direct functionalization possible | Harsh conditions, moisture sensitive | 60–75 | Limited |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A two-step approach is common:
Borylation : Introduce the dioxaborolan moiety to a halogenated aromatic precursor using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) .
Amine functionalization : React the borylated intermediate with dimethylamine under nucleophilic substitution conditions.
- Critical Parameters : Catalyst activity (Pd loading), reaction temperature (60–100°C), anhydrous conditions (moisture sensitivity of boronate esters), and stoichiometric ratios (1:1.2 aryl halide:B2Pin2). Purity of starting materials (≥98%) is essential to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms dimethylamine protons (δ 2.2–2.4 ppm) and aromatic protons (δ 7.3–7.8 ppm). ¹¹B NMR identifies the boronate ester (δ 28–32 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₅H₂₅BNO₂: 281.2 g/mol) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to precipitate the compound .
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) removes unreacted dimethylamine and Pd residues.
- Salt Formation : Conversion to the hydrochloride salt improves crystallinity and stability (melting point: 180–185°C) .
Q. How should this moisture-sensitive compound be stored and handled to prevent hydrolysis?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C in sealed, desiccated containers.
- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF over molecular sieves) and glassware .
Advanced Research Questions
Q. How can reaction conditions for Suzuki-Miyaura coupling be optimized when using this boronate ester?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) to enhance turnover.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity.
- Kinetic Monitoring : Use in situ ¹¹B NMR to track boronate ester consumption and identify side reactions (e.g., protodeboronation) .
Q. How does the stability of the dioxaborolan ring vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–10) at 25°C. Monitor degradation via HPLC and ¹¹B NMR. The ring hydrolyzes rapidly below pH 5 (boronic acid formation) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C. Store below 40°C to avoid ring-opening .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or purity results)?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deborylated species or dimethylamine adducts).
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping NMR signals.
- Collaborative Validation : Cross-check data with independent labs or reference standards (e.g., Fluorochem’s 98% purity benchmark) .
Q. What role does this compound play in multi-step syntheses of functional materials or pharmaceuticals?
- Methodological Answer :
- Polymer Chemistry : Serve as a monomer in conjugated polymers (e.g., via Heck coupling) for organic electronics.
- Medicinal Chemistry : Act as a boronate ester precursor for PROTACs (proteolysis-targeting chimeras), enabling targeted protein degradation.
- Methodological Note : Optimize coupling partners (e.g., aryl halides) and characterize intermediates via MALDI-TOF or GPC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
